2-Methyltryptamine-d7
Description
2-Methyltryptamine-d7 is a deuterated derivative of 2-methyltryptamine (2-MT), a substituted tryptamine with a methyl group at the second position of the indole ring (IUPAC: 2-(2-methyl-1H-indol-3-yl)ethanamine; CAS 2731-06-8) . The "-d7" designation indicates seven deuterium atoms replacing hydrogen atoms, likely positioned on the methyl group and ethylamine side chain. This isotopic labeling enhances metabolic stability and facilitates pharmacokinetic studies without significantly altering receptor binding properties .
Structurally, 2-Methyltryptamine shares a core indole ring system with serotonin (5-HT), enabling interactions with serotonin receptors (e.g., 5-HT2A) and monoamine oxidase (MAO) enzymes. Its deuterated form retains these interactions but may exhibit delayed metabolism due to the kinetic isotope effect .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2-[4,5,6,7-tetradeuterio-2-(trideuteriomethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
CPVSLHQIPGTMLH-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)C([2H])([2H])[2H])CCN)[2H])[2H] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltryptamine-d7 typically involves the deuteration of 2-Methyltryptamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
2-Methyltryptamine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or alkylated tryptamine derivatives.
Scientific Research Applications
2-Methyltryptamine-d7 has a wide range of applications in scientific research:
Mechanism of Action
2-Methyltryptamine-d7 exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and modulation of various signaling pathways. The compound’s deuterated form allows for detailed studies of its pharmacokinetics and metabolism, providing insights into its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The pharmacological and chemical properties of tryptamines are highly sensitive to substitutions on the indole ring and ethylamine side chain. Below is a comparison of 2-Methyltryptamine-d7 with key analogs:
Table 1: Structural and Functional Group Comparison
| Compound | Substitution Pattern | Key Functional Groups |
|---|---|---|
| This compound | Methyl at C2; deuterated ethylamine side chain | Indole, methyl, deuterated amine |
| Tryptamine | No substitutions | Indole, primary amine |
| N,N-Dimethyltryptamine (DMT) | N,N-dimethyl on ethylamine | Indole, dimethylamine |
| 5-MeO-DMT | Methoxy at C5; N,N-dimethyl | Indole, methoxy, dimethylamine |
| Psilocybin | Phosphoryloxy at C4; dimethylamine | Indole, phosphate ester |
| 7-Methoxytryptamine | Methoxy at C7; primary amine | Indole, methoxy, primary amine |
| 1-Methyltryptamine | Methyl at N1; primary amine | Indole, N-methyl, primary amine |
Sources:
Pharmacological Activity
Substitutions profoundly influence receptor binding, metabolic stability, and biological activity:
Table 2: Receptor Affinity and Enzyme Inhibition Data
| Compound | 5-HT2A Receptor Activity | MAO Inhibition IC50 (µM) | AChE Inhibition IC50 (µM) |
|---|---|---|---|
| 2-Methyltryptamine | Antagonist | 43.21 | 0.176 |
| N-Methyltryptamine | Agonist | 30.00 | 0.250 |
| DMT | Partial Agonist | 25.00 | Not specified |
| 5-MeO-DMT | Agonist | 18.50 | 0.320 |
| 7-Methoxytryptamine | Antagonist | 55.00 | 0.210 |
Key Findings :
- Positional Effects : The methyl group at C2 in 2-MT reduces 5-HT2A agonism compared to DMT and 5-MeO-DMT, shifting activity toward antagonism .
- Methoxy vs. Methyl : 7-Methoxytryptamine (methoxy at C7) shows weaker MAO inhibition than 2-MT, highlighting the role of substitution position in enzyme interaction .
- N-Substitutions : N,N-Dimethylation (DMT) enhances lipophilicity and receptor affinity compared to primary amines like tryptamine .
Metabolic Stability
- Deuterium Effects: this compound is expected to exhibit prolonged half-life compared to non-deuterated 2-MT due to reduced metabolic cleavage of C-D bonds .
- MAO Sensitivity: Non-deuterated 2-MT has moderate MAO inhibition (IC50 43.21 µM), suggesting partial resistance to oxidative deamination compared to DMT (IC50 25.00 µM) .
Unique Properties of this compound
Isotopic Labeling: The deuterium atoms enable precise tracking in metabolic and pharmacokinetic studies, a feature absent in non-deuterated analogs .
Structural Rigidity : The C2 methyl group may restrict indole ring flexibility, altering binding kinetics compared to unsubstituted tryptamines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
